molecular formula C12H13ClN2O4 B2814630 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid CAS No. 524932-44-3

5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid

Cat. No.: B2814630
CAS No.: 524932-44-3
M. Wt: 284.7
InChI Key: KAFRAPGPZFAZBC-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid is a chemical compound with the molecular formula C₁₂H₁₃ClN₂O₄ and a molecular weight of 284.7 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a hydrazino moiety, which is further connected to a pentanoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with glutaric anhydride under controlled conditions to yield the final product .

Industrial Production Methods

The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-Bromobenzoyl)hydrazino]-5-oxopentanoic acid
  • 5-[2-(4-Methylbenzoyl)hydrazino]-5-oxopentanoic acid
  • 5-[2-(4-Nitrobenzoyl)hydrazino]-5-oxopentanoic acid

Uniqueness

5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

5-[2-(4-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-9-6-4-8(5-7-9)12(19)15-14-10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRAPGPZFAZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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